“7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the IUPAC name 7-(1-(m-tolyloxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine . It has a molecular weight of 269.31 .
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . One-pot synthesis of 2-(R-amino)-[1,2,4]triazolo[1,5-a]-pyrimidines starting from l-(pyrimidin-2-yl)thiosemicarbazides has been reported . Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines have also been developed .
The molecular structure of “7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18) .
The physical and chemical properties of “7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 269.31 . The compound should be stored at a temperature of 28°C .
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C14H15N5O, with a molecular weight of 269.31 g/mol. It is classified as a heterocyclic compound, specifically an aromatic nitrogen-containing ring structure that incorporates both triazole and pyrimidine moieties.
The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process that integrates various organic reactions. One common synthetic route includes the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with [1,2,4]triazolo[1,5-a]pyrimidine under specific conditions to yield the final product.
The structure of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be described as follows:
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions due to its functional groups:
The mechanism by which 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects is linked to its structural similarity to other compounds that act on specific biochemical pathways:
The physical and chemical properties of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine are essential for understanding its behavior in various applications:
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several notable applications across different fields:
This compound represents a significant area of interest within organic synthesis and pharmacology due to its diverse applications and potential therapeutic benefits.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bülow and Haas, marking the inception of a versatile heterocyclic system in medicinal chemistry [1] [2] [4]. Early applications focused on its structural resemblance to purines, positioning it as a bioisostere for adenosine in nucleoside analogs. This analogy was exploited in the 1960s–1970s with Trapidil (2,5,7-triphenyl-[1,2,4]triazolo[1,5-a]pyrimidine), a platelet-derived growth factor antagonist approved in Japan for ischemic coronary diseases [1] [4]. Trapidil demonstrated the TP scaffold’s capacity for multi-target engagement, exhibiting vasodilatory and antiplatelet effects through kinase modulation [2].
The 2000s witnessed significant diversification in TP-based therapeutics. Essramycin, isolated from marine Streptomyces sp. in 2008, became the first naturally occurring TP antibiotic, validating the scaffold’s biological relevance beyond synthetic analogs [1] [4]. Concurrently, filibuvir (a TP-based hepatitis C virus polymerase inhibitor) advanced to Phase II clinical trials, underscoring the scaffold’s utility in antiviral drug design [4]. Modern applications include kinase inhibitors (e.g., CDK-2 and PI3K), microtubule stabilizers for neurodegenerative diseases, and anti-infective agents, collectively demonstrating sustained pharmacological innovation [1] [5].
Table 1: Key Milestones in 1,2,4-Triazolo[1,5-a]pyrimidine Drug Development
Year | Compound/Event | Therapeutic Area | Significance |
---|---|---|---|
1909 | Initial synthesis | N/A | First chemical characterization of TP scaffold |
1960s | Trapidil | Cardiovascular | Marketed vasodilator/antiplatelet agent |
2008 | Essramycin isolation | Antibacterial | First natural TP antibiotic |
2010s | Filibuvir (Phase II) | Antiviral (HCV) | Non-nucleoside polymerase inhibitor |
2020s | Microtubule-stabilizing TP derivatives (e.g., compound 67) | Neurodegenerative diseases | Blood-brain barrier penetrant agents |
The scaffold’s synthetic versatility further accelerated its adoption. Annulation reactions between 1,2,4-aminotriazoles and 1,3-dicarbonyl compounds enabled efficient derivatization at positions 2, 5, 6, and 7 [1] [2]. Modifications at these sites directly influence electronic properties, aromaticity, and metal-chelating capabilities, allowing precise tuning of pharmacodynamic profiles [4] [8]. For example, 5-methyl-7-phenyl substitutions enhance kinase affinity, while 7-amino groups optimize antiplasmodial activity [6] [8].
Structural hybridization—the covalent integration of pharmacophoric fragments into hybrid architectures—exploits synergistic interactions to enhance potency, selectivity, and drug-likeness. The TP scaffold serves as an ideal platform for hybridization due to its multiple vector points for functionalization and inherent bioactivity. Below are three case studies demonstrating this strategy:
Case Study 1: Influenza RNA Polymerase InhibitorsHybridization of TP with cycloheptathiophene-3-carboxamide yielded nanomolar inhibitors of influenza PA-PB1 protein-protein interaction. Compound 3 (5-methyl-7-(cycloheptathiophene-3-carboxamido)-[1,2,4]triazolo[1,5-a]pyrimidine) achieved IC₅₀ = 1.1 μM in binding assays and EC₅₀ = 7–25 μM against influenza A/B strains [3]. Crystallography revealed that the TP core anchored H-bonds with Gln408 of PA, while the cycloheptathiophene moiety occupied hydrophobic regions near Trp706. Hybrid analog 23 replaced cycloheptathiophene with a 2-carbamoylphenyl group, improving solubility while maintaining antiviral activity (EC₅₀ = 5.3 μM) [3]. This exemplifies hybridization balancing potency and physicochemical properties.
Case Study 2: Anticancer Agents Targeting Tubulin and KinasesIntegration of TP with indole yielded potent antiproliferative agents. Compound H12 (7-((1H-indol-3-yl)methyl)-5-(cyclopropylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine) inhibited gastric cancer cell proliferation (IC₅₀ = 9.47 μM) by suppressing extracellular signal-regulated kinase signaling [6]. Mechanistic studies confirmed G2/M phase arrest via cyclin B1 downregulation and apoptosis induction through caspase-3 activation. Similarly, fusing TP with pyrazolopyrimidines generated CDK-2 inhibitors (e.g., compound 19) with sub-μM IC₅₀ and >100-fold selectivity over GSK-3β [1] [2]. X-ray crystallography validated TP’s role as a purine bioisostere, mimicking ATP-binding site interactions [2].
Case Study 3: Metal Complex Hybrids for Antiparasitic ActivityTP’s N1/N3/N4 nitrogen atoms enable chelation with transition metals, enhancing anti-parasitic activity. Silver(I) complexes with bidentate TP ligands exhibited nanomolar efficacy against Leishmania spp. (e.g., [Ag(5-methyl-7-phenyl-TP)₂]BF₄, IC₅₀ = 0.14 μM) [4]. The TP scaffold facilitated metal coordination while maintaining membrane permeability, and the silver center induced oxidative stress in parasites. Such hybrids outperformed non-chelated TP analogs by >50-fold, demonstrating hybridization’s role in overcoming resistance [4].
Table 2: Hybridization Strategies for 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Hybrid Components | Biological Target | Optimized Compound | Key Activity |
---|---|---|---|
TP + Cycloheptathiophene | Influenza PA-PB1 interface | Compound 3 | IC₅₀ = 1.1 μM (binding); EC₅₀ = 7–25 μM (antiviral) |
TP + Indole | Extracellular signal-regulated kinase pathway | H12 | IC₅₀ = 9.47 μM (MGC-803 cells); suppresses extracellular signal-regulated kinase phosphorylation |
TP + Silver(I) | Leishmania spp. membranes | [Ag(5-methyl-7-phenyl-TP)₂]⁺ | IC₅₀ = 0.14 μM; induces parasite oxidative stress |
Hybridization consistently leverages three advantages of the TP core:
These cases underscore that structural hybridization, anchored on the TP scaffold, is a cornerstone strategy for overcoming limitations of unitary pharmacophores in drug discovery.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7